molecular formula C8H15N3O B13622179 1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-2-ol

1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-2-ol

Cat. No.: B13622179
M. Wt: 169.22 g/mol
InChI Key: BHMMIOXNILXVTO-UHFFFAOYSA-N
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Description

1-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-2-ol is a chemical compound with the molecular formula C8H15N3O and a molecular weight of 169.22 g/mol. It features a 1,2,4-triazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure incorporates an N-ethyl group on the triazole ring and a tertiary alcohol with a geminal dimethyl group on the propan-2-ol side chain. This specific architecture, particularly the tertiary alcohol linked to a heterocycle, is a key structural feature found in various biologically active molecules and synthetic intermediates . The 1,2,4-triazole ring system is of significant research interest due to its presence in numerous compounds with documented pharmacological properties. These include established clinical applications as antifungal agents (e.g., fluconazole, itraconazole), antivirals, and anticancer drugs (e.g., anastrozole, letrozole) . Furthermore, the propan-2-ol moiety is a common structural element in beta-adrenergic blocking agents (beta-blockers) like propranolol, underscoring the potential of this hybrid structure for exploring new bioactive molecules . The combination of these features makes this compound a valuable building block for researchers in drug discovery and development, particularly for synthesizing novel compounds and studying structure-activity relationships (SAR) . This product is intended for research purposes only and is not for human or veterinary therapeutic use.

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

1-(2-ethyl-1,2,4-triazol-3-yl)-2-methylpropan-2-ol

InChI

InChI=1S/C8H15N3O/c1-4-11-7(9-6-10-11)5-8(2,3)12/h6,12H,4-5H2,1-3H3

InChI Key

BHMMIOXNILXVTO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)CC(C)(C)O

Origin of Product

United States

Preparation Methods

Overview of 1,2,4-Triazole Synthesis

The 1,2,4-triazole ring is commonly synthesized via cyclization reactions involving hydrazine derivatives and appropriate carbonyl or thiocarbonyl compounds. The formation of the triazole core typically involves:

  • Hydrazinolysis of esters or acids to form hydrazides.
  • Reaction of hydrazides with isothiocyanates or other electrophiles.
  • Base-catalyzed intramolecular cyclization to afford the triazole ring.

These steps are often followed by functional group modifications to introduce alkyl or aryl substituents at specific positions on the ring.

Specific Preparation Route for this compound

A relevant patent describes the preparation of 1-(1,2,4-triazole-1-yl)-2-aryl-2-alkanol derivatives, which can be adapted to the synthesis of our target compound by modifying the aryl and alkyl substituents. The key synthetic steps include:

  • Epoxidation of Aryl Alkyl Ketones:

    • The starting aryl alkyl ketone undergoes epoxidation using sulfur ylides (e.g., trimethylsulfonium methyl sulfate) to form 2-aryl-1,2-epoxyalkanes.
    • Reaction conditions: typically mild, carried out in polar aprotic solvents.
  • Nucleophilic Ring Opening with 1-Ethyl-1H-1,2,4-Triazole:

    • The epoxy intermediate is then reacted with 1-ethyl-1H-1,2,4-triazole to open the epoxide ring, forming the corresponding 1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-aryl-2-alkanol.
    • This step introduces the triazole moiety at the 1-position and the tertiary alcohol functionality at the 2-position.
    • The reaction proceeds under basic or neutral conditions, often with heating to facilitate ring opening.
  • Purification and Characterization:

    • The product is purified by recrystallization or chromatography.
    • Characterization includes NMR (1H and 13C), IR spectroscopy, and mass spectrometry to confirm structure.

Table 1: Summary of Synthetic Steps and Conditions

Step Reaction Type Reagents/Conditions Product Intermediate
1 Epoxidation Sulfur ylide (Me3S+MeSO4−), aryl alkyl ketone, polar aprotic solvent 2-aryl-1,2-epoxyalkane
2 Epoxide ring opening 1-ethyl-1H-1,2,4-triazole, base or neutral conditions, heat 1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-aryl-2-alkanol
3 Purification and analysis Recrystallization or chromatography Pure target compound

Alternative Synthetic Approaches and Research Discoveries

Hydrazide and Isothiocyanate Cyclization Route

Another synthetic approach involves the preparation of substituted 1,2,4-triazoles via hydrazide intermediates reacting with phenyl isothiocyanates, followed by base-catalyzed intramolecular cyclization to form the triazole ring. Although this method is more commonly applied to thiazole and other heterocyclic systems, it can be adapted for the preparation of 1-ethyl substituted triazoles by selecting appropriate alkyl hydrazides.

Synthesis of 1,2,4-Triazole-3-thiones and Derivatives

Recent comprehensive reviews highlight the synthesis of 1,2,4-triazole derivatives, including 1,2,4-triazole-3-thiones, through multi-step processes involving:

  • Esterification of carboxylic acids.
  • Hydrazinolysis to hydrazides.
  • Formation of carbothioamides.
  • Alkaline cyclization to thiones.
  • Subsequent Mannich base formation and salt synthesis for pharmaceutical applications.

These methodologies underscore the versatility of the 1,2,4-triazole scaffold and provide insight into modifying substituents to optimize biological activity and physicochemical properties.

Analytical Data and Characterization

Characterization of the target compound typically involves:

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-2-ol is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: In the study of enzyme inhibition and as a probe for investigating biological pathways.

    Medicine: Potential use in the development of pharmaceutical compounds with therapeutic properties.

    Industry: As an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. This inhibition can lead to changes in biological pathways and physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

(1-Ethyl-1H-1,2,4-Triazol-5-yl)methanol
  • Structure: Features a methanol group at C5 instead of 2-methylpropan-2-ol.
  • Properties : Lower molecular weight (127.15 g/mol vs. 169.22 g/mol) and reduced steric hindrance compared to the target compound. This increases reactivity but may decrease metabolic stability .
  • Applications : Used as a synthetic intermediate in pesticide formulations .
2-Methyl-1-(1-Methyl-1H-1,2,4-Triazol-5-yl)-1-Propanone
  • Structure : Replaces the tert-alcohol with a ketone group.
  • Properties : The ketone group enhances electrophilicity, making it more reactive in nucleophilic addition reactions. However, the lack of a hydroxyl group reduces water solubility .
  • Applications: Potential use in agrochemicals due to its lipophilic nature .

Functional Group Modifications

[1-(Propan-2-yl)-1H-1,2,4-Triazol-5-yl]methanamine Dihydrochloride
  • Structure : Substitutes the hydroxyl group with an amine, forming a hydrochloride salt.
  • Properties : The amine group facilitates hydrogen bonding, improving binding affinity in biological systems. The dihydrochloride salt enhances aqueous solubility .
  • Applications : Investigated in drug discovery for kinase inhibition .
2-[1-(Propan-2-yl)-1H-1,2,4-Triazol-5-yl]Ethan-1-ol
  • Structure: Contains a linear ethanol chain instead of a branched tert-alcohol.
  • Molecular weight: 155.20 g/mol .
  • Applications : Studied for antimicrobial activity due to its balanced hydrophobicity .

Antifungal Activity

  • Imidazolylindol-Propanol Analogs: A structurally related compound with an imidazole-indole-propanol scaffold exhibited potent antifungal activity (MIC = 0.001 μg/mL against Candida albicans), attributed to the hydroxyl group’s role in target binding .
  • Target Compound : The tert-alcohol group may enhance interactions with fungal cytochrome P450 enzymes (similar to fluconazole), but its bulkiness could reduce efficacy compared to linear alcohols .

Key Properties

Property Target Compound (1-Ethyl-1H-1,2,4-Triazol-5-yl)Methanol 2-Methyl-1-(1-Methyl-1H-1,2,4-Triazol-5-yl)-1-Propanone
Molecular Formula C₈H₁₅N₃O C₅H₉N₃O C₇H₁₁N₃O
Molecular Weight (g/mol) 169.22 127.15 153.18
Functional Group Tert-alcohol Primary alcohol Ketone
Solubility (Predicted) Moderate in water High Low

Biological Activity

1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-2-ol, with the molecular formula C8H15N3OC_8H_{15}N_3O and a molecular weight of approximately 169.22 g/mol, belongs to the triazole class of compounds. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article focuses on the biological activity of this specific compound, summarizing relevant research findings and case studies.

Chemical Structure and Properties

The compound features a five-membered triazole ring with an ethyl group at the 1-position and a tertiary alcohol at the 2-position of the propan-2-ol chain. Its structural uniqueness contributes to its potential biological activities.

PropertyValue
Molecular FormulaC8H15N3O
Molecular Weight169.22 g/mol
CAS Number2229370-95-8
StructureCCn1ncnc1C(C)(C)CO

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound can effectively inhibit various bacterial strains. For instance, derivatives were tested against the ESKAPE pathogens—known for their antibiotic resistance—and displayed promising antibacterial profiles .

Cytotoxicity and Antiproliferative Effects

A study evaluating the toxicity and antiproliferative activity of triazole derivatives in peripheral blood mononuclear cells (PBMCs) revealed low toxicity levels for compounds similar to this compound. Viable cell counts remained high (94.71–96.72%) when compared to control cultures . This suggests a favorable safety profile for further development in therapeutic applications.

Anti-inflammatory Properties

Triazole derivatives have also been investigated for their anti-inflammatory effects. The influence on cytokine release (e.g., TNF-α, IL-6) was assessed in cell cultures, indicating that certain derivatives could modulate inflammatory responses effectively . The anti-inflammatory potential of these compounds can be pivotal in treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives:

  • Antimicrobial Efficacy : A comparative study demonstrated that triazole derivatives exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria. The presence of specific substituents influenced their potency .
  • Cytokine Modulation : In a controlled environment, certain derivatives were shown to significantly reduce TNF-α levels in activated PBMCs, highlighting their potential as anti-inflammatory agents .
  • Structure-Activity Relationship (SAR) : Research has established correlations between structural features of triazole derivatives and their biological activities. For instance, modifications at specific positions on the triazole ring can enhance or diminish antimicrobial potency .

Q & A

Q. Example Protocol :

React triazole precursor with 2-methylpropan-2-ol derivative under reflux in ethanol.

Reduce intermediates using NaBH₄ in anhydrous ethanol.

Purify via recrystallization and characterize by IR/NMR .

Basic: Which spectroscopic techniques are critical for structural validation of this compound?

Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., alcohol -OH stretch at ~3300 cm⁻¹, triazole C=N at ~1600 cm⁻¹) .
  • ¹H-NMR : Confirms substituent positions (e.g., ethyl group triplet at δ 1.2–1.4 ppm, methylpropanol singlet at δ 1.4–1.6 ppm) .
  • LC-MS/HPLC : Assesses purity (>95%) and detects impurities (e.g., unreacted intermediates) .

Advanced: How can reaction conditions be optimized to mitigate low yields in large-scale synthesis?

Answer:
Low yields often stem from side reactions or incomplete reduction. Optimization strategies include:

  • Catalyst Addition : Triethylamine (TEA) enhances reaction efficiency by neutralizing acidic byproducts .
  • Temperature Control : Maintain reflux at 80–90°C to balance reaction rate and decomposition .
  • Solvent Gradients : Use mixed solvents (e.g., DMF/ethanol) to improve intermediate solubility .

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